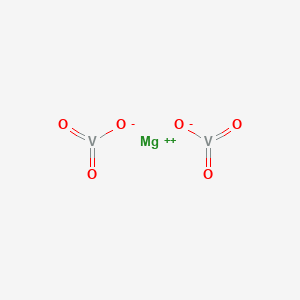![molecular formula C17H31N2O4P B12086426 (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester is a complex organic compound with potential applications in various scientific fields. This compound features a phosphoric acid ester group, an amino group, and a substituted phenyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-octylaniline and (S)-2-amino-3-chloropropanol.
Formation of Intermediate: The first step involves the reaction of 4-octylaniline with (S)-2-amino-3-chloropropanol under basic conditions to form an intermediate compound.
Phosphorylation: The intermediate is then reacted with phosphoric acid or a phosphorylating agent like phosphorus oxychloride (POCl3) to introduce the phosphoric acid ester group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the phenyl group or the amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or modified phenyl derivatives.
Substitution: Formation of new ester or ether derivatives.
Scientific Research Applications
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (S)-phosphoric acid Mono-[2-aMino-3-(4-hexyl-phenylaMino)-propyl] ester
- (S)-phosphoric acid Mono-[2-aMino-3-(4-decyl-phenylaMino)-propyl] ester
Uniqueness
(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The octyl group provides a balance between hydrophobicity and molecular size, potentially enhancing its interactions with biological membranes and proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H31N2O4P |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22) |
InChI Key |
VRQMZRZONPRMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
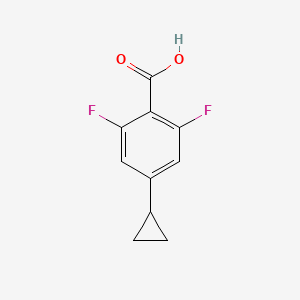
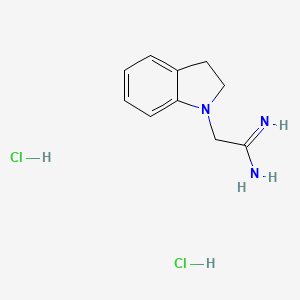

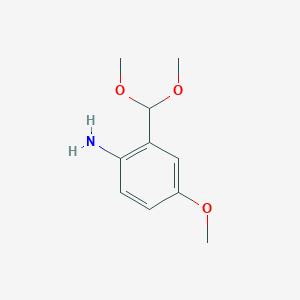

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)

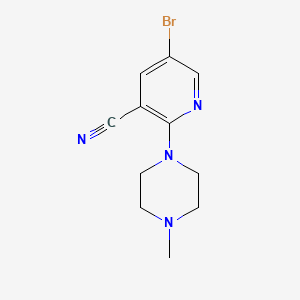

![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)

